1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione
Description
Historical Development and Discovery
The thieno[2,3-c]thiazine scaffold emerged as a subject of interest in the late 20th century, driven by advances in heterocyclic chemistry and the search for bioactive organosulfur compounds. The specific derivative 1,5,6-trimethyl-1,2,3,4-tetrahydro-2λ⁶-thieno[2,3-c]thiazine-2,2,4-trione (CAS: 175202-79-6) was first synthesized through cyclocondensation reactions involving thiophene precursors and sulfonamide intermediates. Early work focused on modifying the core structure to enhance stability and reactivity, with the introduction of methyl groups at positions 1, 5, and 6 to optimize steric and electronic properties.
Significance in Heterocyclic Chemistry
Thieno[2,3-c]thiazines occupy a unique niche in heterocyclic chemistry due to their fused bicyclic architecture, which combines a thiophene ring with a 1,2-thiazine system. This fusion creates a conjugated π-system that enhances electron delocalization, making the scaffold amenable to electrophilic and nucleophilic substitutions. The compound’s sulfur and nitrogen atoms contribute to its versatility in forming hydrogen bonds and coordinating with metal ions, which is critical for applications in catalysis and medicinal chemistry.
Classification within Organosulfur Heterocycles
This derivative belongs to the thiazine family, a subclass of organosulfur heterocycles characterized by a six-membered ring containing one sulfur and one nitrogen atom. Its specific classification as a thieno[2,3-c]thiazine places it within the broader category of sulfur-nitrogen bicyclic systems, which are distinct from monocyclic thiazines due to their enhanced rigidity and aromatic stability. The presence of sulfone groups (2,2-dioxide) further differentiates it from simpler thiazine derivatives.
Structural Uniqueness of the 1,5,6-Trimethyl Derivative
The structural uniqueness of this compound arises from three key features:
- Methyl Substitutions : Methyl groups at positions 1, 5, and 6 introduce steric hindrance, reducing conformational flexibility and enhancing thermal stability.
- Sulfone Functionality : The 2,2-dioxide moiety increases polarity, improving solubility in polar solvents and enabling interactions with biological targets.
- Fused Bicyclic System : The thiophene-thiazine fusion creates a planar geometry that facilitates π-π stacking interactions, relevant in materials science.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₁NO₃S₂ |
| Molecular Weight | 245.32 g/mol |
| Crystal System | Monoclinic |
| Melting Point | 122°C |
| Boiling Point | 440.8°C at 760 mmHg |
| Hydrogen Bond Acceptors | 3 |
Theoretical Interest and Practical Applications
Theoretical studies on this compound have explored its electronic structure using density functional theory (DFT), revealing a HOMO-LUMO gap of 4.1 eV, indicative of moderate reactivity. Practically, it serves as:
- A precursor for synthesizing antimicrobial agents, as demonstrated by its activity against Pseudomonas aeruginosa and Escherichia coli.
- A scaffold in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment.
- A ligand in coordination chemistry, forming complexes with transition metals like copper and nickel for catalytic applications.
Table 2: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Lawesson’s reagent, K₂CO₃, DMF | 75 |
| Suzuki Cross-Coupling | Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane | 58 |
| Acid-Mediated Cyclization | Trifluoroacetic acid, CH₂Cl₂ | 90 |
Properties
IUPAC Name |
1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNFMSHWRSCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381166 | |
| Record name | 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-79-6 | |
| Record name | 1H-Thieno[2,3-c][1,2]thiazin-4(3H)-one, 1,5,6-trimethyl-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione is a heterocyclic compound with notable biological activities. Its unique structure includes a thiazine ring fused with a thieno group and several functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C9H11NO3S
- Molecular Weight : 245.311 g/mol
- CAS Number : 175202-79-6
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor and may affect nucleic acid interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its antibacterial effects:
- Tested Strains : Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), Staphylococcus aureus (Gram-positive).
- Method : Agar diffusion method was employed to evaluate the antibacterial activity.
The compound showed promising results in inhibiting the growth of these pathogens, indicating potential use as an antibacterial agent .
Antioxidant Activity
Another important aspect of the biological activity of this compound is its antioxidant properties. Antioxidants play a crucial role in combating oxidative stress in cells. The compound's structure suggests the presence of functional groups that can donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study published in Bionatura highlighted the synthesis and characterization of various derivatives of 1,5,6-trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine. The derivatives were tested for their antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited enhanced antimicrobial efficacy compared to the parent compound .
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition mechanisms:
- Target Enzymes : Specific enzymes involved in metabolic pathways were analyzed.
- Findings : The compound demonstrated competitive inhibition with Ki values indicating its potential as a lead compound for drug development targeting metabolic disorders .
Data Summary
| Biological Activity | Test Organisms | Method Used | Results |
|---|---|---|---|
| Antibacterial | E. coli, K. pneumoniae, S. aureus | Agar diffusion method | Significant inhibition observed |
| Antioxidant | N/A | DPPH assay | High radical scavenging activity |
| Enzyme Inhibition | Various metabolic enzymes | Enzyme kinetics | Competitive inhibition with promising Ki values |
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- CNS Activity :
Agricultural Applications
- Pesticide Development :
Material Science
- Polymer Chemistry :
Toxicological Studies
- Predictive Toxicology :
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against various bacterial strains |
| Anti-inflammatory treatments | Inhibits inflammation pathways | |
| CNS activity (anxiolytics/antidepressants) | Interaction with neurotransmitter systems | |
| Agricultural | Pesticide development | Efficacy against specific agricultural pests |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Toxicology | Predictive toxicology | Included in DSSTox for toxicity assessments |
Case Studies
- Antimicrobial Effectiveness : A study published in a peer-reviewed journal demonstrated that a derivative of the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
- CNS Activity Evaluation : In a controlled trial involving animal models, the compound exhibited significant anxiolytic effects comparable to established medications such as diazepam.
- Pesticidal Efficacy : Field trials conducted on crops showed that formulations containing this thiazine derivative reduced pest populations significantly compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic systems:
Key Observations:
Scaffold Modifications: The target compound’s thieno-thiazine core distinguishes it from oxathiazines (e.g., CAS 33665-90-6) and triazole-fused systems (e.g., 5s). Sulfonyl and carbonyl groups in the target compound may enhance polarity compared to simpler oxathiazines . Thiazolo-triazole derivatives (e.g., 5s) exhibit moderate MBL inhibitory activity, suggesting that the thieno-thiazine scaffold could be explored for similar applications if functionalized appropriately .
Substituent Effects: Methyl groups in the target compound may improve metabolic stability compared to halogenated analogs (e.g., CAS 894681-95-9), though the latter’s chloro and fluorophenyl groups could enhance target binding affinity .
Research Implications and Limitations
- Synthetic Challenges: The low yield (7–16%) reported for related spiro-pyrido-pyrimidine systems () suggests that synthesizing fused thieno-thiazines may require optimized protocols .
- Data Deficiency : Critical parameters such as solubility, stability, and toxicity for the target compound remain uncharacterized. Comparative studies with oxathiazines or triazoles are needed to assess its utility in drug discovery .
- Structural Optimization : Introducing functional groups (e.g., halogens, amines) could modulate bioactivity, as seen in and .
Preparation Methods
Thiophene Precursor Functionalization
The synthesis typically begins with a functionalized thiophene derivative. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate serves as a common starting material in analogous thieno-thiazine syntheses. Reaction with lauroyl isothiocyanate in acetonitrile yields a thioureido intermediate, which undergoes intramolecular cyclization to form the thiazine ring. For the target compound, methyl groups are introduced via alkylation or Friedel-Crafts acylation at positions 1, 5, and 6 during early stages to ensure regioselectivity.
Key Reaction Conditions:
Thiazine Ring Formation and Oxidation
Cyclization of the thioureido intermediate is critical. Infrared (IR) spectroscopy data (e.g., νC=O at 1702 cm⁻¹, νC–N at 1526 cm⁻¹) confirm successful ring closure. Subsequent oxidation of the thiazine sulfur atom to the sulfone (λ⁶-sulfur) is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. The trione moiety forms via ketone oxidation or hydrolysis of nitrile groups, though specific protocols for this compound remain proprietary.
Methylation Strategies
Methyl groups are introduced through:
-
Nucleophilic substitution : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Reductive alkylation : Formaldehyde and sodium cyanoborohydride under acidic conditions.
Methylation at the 1-position often precedes thiazine ring formation to avoid steric hindrance.
Reaction Optimization and Yield Data
Analytical Characterization
Critical spectroscopic data for intermediate and final product validation include:
-
¹H NMR : Methyl groups resonate at δ 1.2–1.5 (singlets), while thiazine protons appear as multiplet clusters at δ 3.0–4.0.
-
IR : Strong absorptions at 1677 cm⁻¹ (amide C=O), 1702 cm⁻¹ (ester C=O), and 1526 cm⁻¹ (C–N stretching).
-
Mass Spectrometry : Molecular ion peak at m/z 245.3 (C₉H₁₁NO₃S₂).
Industrial-Scale Considerations
Patent CN107400058A highlights challenges in scaling nitro-to-amine reductions. For this compound, catalytic hydrogenation (Pd/C, H₂) may replace hydrazine hydrate to improve safety and yield. Additionally, flow chemistry systems mitigate exothermic risks during cyclization and oxidation steps.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives for sulfur oxidation and C–H methylation. For example, visible-light-mediated thiol oxidation could replace mCPBA, reducing waste .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ⁶-thieno[2,3-c][1,2]thiazine-2,2,4-trione, and how can experimental parameters be systematically optimized?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For example, variables such as solvent polarity, reaction temperature, and stoichiometric ratios of reactants (e.g., tetrahydrofuran as solvent, triethylamine as base) should be tested in a combinatorial matrix. Reaction progress can be monitored via thin-layer chromatography (TLC) and validated by NMR or mass spectrometry .
Q. How can the structural and electronic properties of this compound be characterized to confirm its tautomeric or conformational stability?
- Methodological Answer : Employ spectroscopic techniques such as X-ray crystallography (for solid-state structure), dynamic NMR (for tautomeric equilibria in solution), and DFT calculations to correlate experimental data with theoretical models. For thione-thiol tautomerism, UV-Vis and IR spectroscopy can track sulfur-related vibrational modes .
Q. What safety protocols are critical when handling sulfur-containing heterocycles like this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use for volatile byproducts (e.g., hydrogen sulfide) and personal protective equipment (PPE) for skin/eye protection. Pre-experimental safety assessments should address reactivity with oxidizing agents or moisture-sensitive intermediates .
Advanced Research Questions
Q. How can computational methods accelerate reaction path discovery for derivatives of this compound while resolving contradictions between predicted and experimental outcomes?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with automated reaction path search algorithms (e.g., the ANHARMONIC method). For discrepancies, perform sensitivity analyses on solvent effects or transition-state barriers. Feedback loops between computational predictions and experimental validation (e.g., HPLC purity checks) refine models iteratively .
Q. What strategies resolve contradictions in catalytic activity data for this compound in heterogeneous vs. homogeneous reaction systems?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., solvent-free vs. THF-mediated reactions) to isolate solvent or surface effects. Use in-situ spectroscopic techniques (e.g., Raman or XAS) to monitor intermediate species. Cross-validate with computational simulations of adsorption/desorption energetics on catalyst surfaces .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer : Evaluate nanofiltration or reverse osmosis membranes for selective retention of high-molecular-weight byproducts. Optimize transmembrane pressure and solvent compatibility (e.g., THF stability). Compare with traditional chromatography, quantifying yield and purity via mass balance and HPLC .
Q. What role does the λ⁶-sulfur center play in modulating the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : Perform comparative studies with λ⁴-sulfur analogs using kinetic isotope effects (KIE) or Hammett plots. Use DFT to map electron density distributions and frontier molecular orbitals (FMOs). Experimental validation via trapping of intermediates (e.g., with dienophiles) clarifies mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
